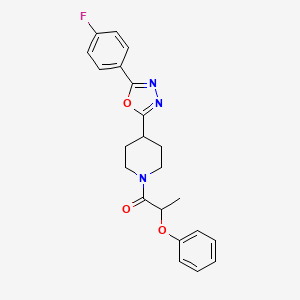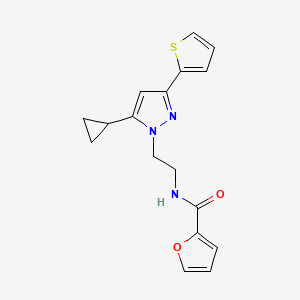
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Urea and Bis-Urea Derivatives Synthesis and Biological Evaluation
A study by Perković et al. (2016) introduced novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds, including derivatives with fluoro substituents, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant promise in drug development for breast carcinoma due to their high activity and selectivity. Urea derivatives demonstrated moderate to strong antiproliferative effects, with some showing high antioxidant activity. This research underscores the potential of urea derivatives in developing therapeutic agents for cancer treatment, with specific derivatives like the p-fluoro derivative highlighted for its efficacy against the MCF-7 cell line (Perković et al., 2016).
Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal
Another research by Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist, highlighting its effectiveness in preventing stress-induced hyperarousal without causing hypnotic effects. This study illustrates the therapeutic potential of targeting orexin receptors in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Antioxidant and Anticholinesterase Activities of Coumarylthiazole Derivatives
Research on coumarylthiazole derivatives containing aryl urea/thiourea groups by Kurt et al. (2015) demonstrated inhibitory activities against acetylcholinesterase and butyrylcholinesterase, with certain compounds showing strong inhibition comparable or superior to galantamine. This suggests the potential of these derivatives in treating conditions like Alzheimer's disease (Kurt et al., 2015).
Multicomponent Synthesis of Quinazolines
Tonkikh et al. (2004) explored the multicomponent synthesis of octahydroquinazolines, demonstrating a method for producing derivatives with various substituents, including fluoro. These compounds' synthesis highlights the versatility of quinazoline frameworks in chemical synthesis and potential applications in medicinal chemistry (Tonkikh et al., 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluoroaniline with 2-methoxyethyl isocyanate to form the intermediate 4-fluoro-N-(2-methoxyethyl)carbamoylaniline. This intermediate is then reacted with 2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-methoxyethyl isocyanate", "2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine to form 4-fluoro-N-(2-methoxyethyl)carbamoylaniline.", "Step 2: Reaction of 4-fluoro-N-(2-methoxyethyl)carbamoylaniline with 2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
Número CAS |
899728-52-0 |
Nombre del producto |
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Fórmula molecular |
C18H17FN4O3 |
Peso molecular |
356.357 |
Nombre IUPAC |
1-(4-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
Clave InChI |
IATJNQPGUVJTFO-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



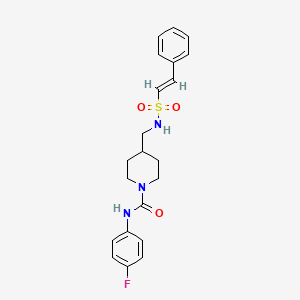

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-ylidene]-2-fluoroacetic acid](/img/structure/B2617708.png)
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
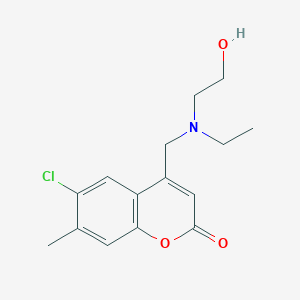

![1-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}pyridin-2(1H)-one](/img/structure/B2617717.png)
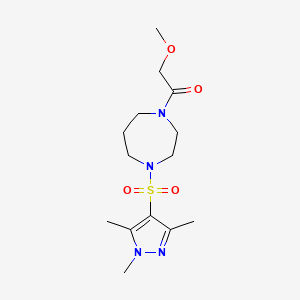
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2617721.png)
![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2617725.png)
